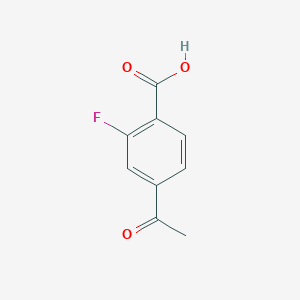

4-Acetyl-2-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-acetyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLZOECVDUSVHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetyl-2-fluorobenzoic Acid

Introduction: A Versatile Fluorinated Building Block

4-Acetyl-2-fluorobenzoic acid (CAS No. 1029714-95-1) is a substituted aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique trifunctional architecture, featuring a carboxylic acid, a ketone, and a fluorine atom on a benzene ring, provides multiple reactive sites for chemical modification. The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug design, as it can profoundly influence key properties such as metabolic stability, lipophilicity, pKa, and binding affinity.[3] This guide offers a comprehensive technical overview of the chemical properties, synthesis, and reactivity of this compound, providing researchers with the foundational knowledge required for its effective application in novel molecular design.

Part 1: Physicochemical and Spectroscopic Profile

The precise arrangement of the electron-withdrawing acetyl and fluorine groups, along with the carboxylic acid moiety, dictates the compound's physical and chemical behavior.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available data and provides estimated values based on structurally similar compounds like 4-acetylbenzoic acid and 2-fluorobenzoic acid.

| Property | Value / Predicted Range | Source / Basis for Estimation |

| CAS Number | 1029714-95-1 | [1] |

| Molecular Formula | C₉H₇FO₃ | [1] |

| Molecular Weight | 182.15 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | General appearance of similar aromatic acids |

| Melting Point | 170-190 °C (Estimated) | Analogy to 4-acetylbenzoic acid (~209°C) and 2-fluorobenzoic acid (~127°C) |

| pKa | 3.0 - 3.5 (Estimated) | The electron-withdrawing F and acetyl groups are expected to increase acidity (lower pKa) compared to benzoic acid (~4.2) and 4-acetylbenzoic acid (~3.7).[4] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH, THF); sparingly soluble in water (Predicted) | Based on the properties of parent compounds.[4] |

| LogP | 1.7265 (Computed) | [1] |

| Polar Surface Area (PSA) | 54.37 Ų (Computed) | [1] |

Predicted Spectroscopic Signature

1.2.1 ¹H NMR Spectroscopy (Predicted) In a solvent like DMSO-d₆, the following signals are anticipated:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >12 ppm.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will exhibit complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling.

-

H-3: A doublet of doublets, coupled to H-5 and the adjacent F atom. Expected around 7.8-8.0 ppm.

-

H-5: A doublet of doublets, coupled to H-3 and H-6. Expected around 8.1-8.3 ppm.

-

H-6: A doublet, coupled to H-5. Expected around 8.0-8.2 ppm.

-

-

Acetyl Protons (-COCH₃): A sharp singlet, integrating to 3H, typically in the range of 2.6-2.7 ppm.

1.2.2 ¹³C NMR Spectroscopy (Predicted)

-

Carboxylic Carbonyl (-COOH): ~165-168 ppm

-

Ketone Carbonyl (-COCH₃): ~195-198 ppm

-

Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon attached to fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF > 240 Hz). Other carbons will show smaller two- or three-bond couplings.

-

C-1: ~130-135 ppm

-

C-2 (C-F): ~160-164 ppm (doublet)

-

C-3: ~115-120 ppm (doublet)

-

C-4 (C-Ac): ~140-145 ppm

-

C-5: ~130-133 ppm

-

C-6: ~125-128 ppm

-

-

Acetyl Carbon (-CH₃): ~27-30 ppm

1.2.3 Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C=O Stretch (Ketone): A strong, sharp peak around 1680-1690 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region.

Part 2: Synthesis and Mechanism

A robust synthesis of this compound is critical for its accessibility. A plausible and efficient route involves a Friedel-Crafts acylation followed by oxidation.

Proposed Synthetic Pathway

The most logical synthetic approach starts from 2-fluorotoluene. The methyl group is a mild activating group and an ortho, para-director, while the fluorine atom is a deactivating but also an ortho, para-director.[5][6] Their combined influence strongly directs the incoming electrophile to the C4 position, para to the methyl group and ortho to the fluorine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and confirming product identity.

Step 1: Friedel-Crafts Acylation of 2-Fluorotoluene

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C to pre-form the acylium ion electrophile.[7]

-

Electrophilic Attack: Add 2-fluorotoluene (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic.

-

Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully quench the reaction by pouring it slowly over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-acetyl-2-fluorotoluene.

Step 2: Oxidation to Carboxylic Acid

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 4-acetyl-2-fluorotoluene from Step 1 in a mixture of pyridine and water.

-

Oxidation: Heat the solution to reflux and add potassium permanganate (KMnO₄, ~3.0 eq.) portion-wise over 1-2 hours. The purple color of the permanganate will disappear as it is consumed. Continue refluxing until a persistent purple color remains, indicating the reaction is complete.

-

Workup: Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl until the pH is ~1-2, which will precipitate the carboxylic acid product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain high-purity this compound.

Part 3: Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Caption: Potential chemical transformations of this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid is a versatile handle for forming various derivatives.

-

Esterification: Standard Fischer esterification conditions (an alcohol with a catalytic amount of strong acid) will yield the corresponding ester. This is often used as a protecting group strategy or to enhance lipophilicity.

-

Amidation: Formation of amides can be achieved by first converting the carboxylic acid to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine. Alternatively, direct amide coupling using reagents like HATU or EDC is a modern and efficient method.[8]

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or by conversion to an ester followed by reduction with a milder agent.

Reactions at the Ketone Group

The acetyl group's carbonyl carbon is electrophilic and serves as a site for nucleophilic attack.

-

Reduction: Selective reduction of the ketone to a secondary alcohol can be accomplished using mild reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid intact.

-

Reductive Amination: The ketone can react with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a new C-N bond, yielding a secondary or tertiary amine, respectively.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can participate in base-catalyzed condensation reactions, such as the aldol condensation, to form larger carbon skeletons.

Reactions on the Aromatic Ring

Further electrophilic aromatic substitution (EAS) is challenging due to the presence of two deactivating groups (acetyl and carboxyl) and one deactivating group (fluoro).[9][10] The acetyl and carboxyl groups are strong meta-directors, while the fluorine is a weak ortho, para-director.[11] The cumulative deactivating effect makes the ring significantly electron-poor and less reactive towards electrophiles. If a reaction is forced under harsh conditions (e.g., strong nitrating or sulfonating mixtures), substitution would be predicted to occur at the C-5 position, which is meta to the powerful acetyl and carboxyl directors and ortho to the fluorine.

Part 4: Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move person to fresh air.

-

Ingestion: Rinse mouth and seek medical advice.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

-

Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. [Link]

-

Master Organic Chemistry. (2018, March 5). Why are halogens ortho-, para- directors?[Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

MOLBASE. This compound | 1029714-95-1. [Link]

- Google Patents. (2019). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

-

Chemistry Steps. Activating and Deactivating Groups. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

King-Pharm. 1029714-95-1 this compound. [Link]

-

Wikipedia. 4-Fluorobenzoic acid. [Link]

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

KPU Pressbooks. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II. [Link]

-

ChemBK. 4-Fluorobenzoic acid. [Link]

-

The Royal Society of Chemistry. (2021). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. [Link]

-

Scribd. Activating and Deactivating Groups in Electrophilic Aromatic Substitution | PDF. [Link]

-

Organic Syntheses. p-FLUOROBENZOIC ACID. [Link]

-

PubChem - NIH. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

-

NIST. Benzoic acid, 4-fluoro-. [Link]

-

Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

-

SpectraBase. 4-Fluorobenzoic acid, 2-butyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

Beijing Lys Chemicals Co., Ltd. This compound - CAS:1029714-95-1. [Link]

Sources

- 1. This compound|1029714-95-1 - MOLBASE Encyclopedia [m.molbase.com]

- 2. 1029714-95-1 this compound [chemsigma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Acetyl-4-fluorobenzoic acid () for sale [vulcanchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

4-Acetyl-2-fluorobenzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Acetyl-2-fluorobenzoic Acid

Introduction

This compound is a key bifunctional molecule that serves as a versatile building block in the synthesis of complex organic compounds. Its unique structure, featuring a carboxylic acid, a ketone, and a fluorine atom on an aromatic ring, makes it a valuable intermediate in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity, which is of particular interest in drug design.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of plausible and robust synthetic pathways to this compound. It moves beyond simple protocols to offer insights into the causality behind experimental choices, ensuring a deeper understanding of the synthetic strategies.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several logical bond disconnections, leading to three primary synthetic strategies. The carboxylic acid group can be formed from the oxidation of a methyl group, from the carboxylation of an organometallic intermediate, or from the hydrolysis of a nitrile. The acetyl group is most commonly introduced via a Friedel-Crafts acylation. These disconnections form the basis of the pathways detailed in this guide.

Sources

An In-depth Technical Guide to 4-Acetyl-2-fluorobenzoic Acid: A Versatile Scaffold for Modern Drug Discovery

Abstract

4-Acetyl-2-fluorobenzoic acid is a fluorinated aromatic building block of significant interest in medicinal and organic chemistry. While not an active pharmaceutical ingredient with a defined mechanism of action itself, its true value lies in its role as a highly versatile synthetic intermediate. The strategic placement of its functional groups—a carboxylic acid, a ketone, and a fluorine atom—provides multiple reactive handles for chemical modification, making it a prized precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application as a foundational scaffold in the design and development of novel therapeutic agents. We will explore the chemical logic behind its use and propose hypothetical research avenues for its derivatives.

Physicochemical Characteristics and Structural Attributes

This compound, with the molecular formula C₉H₇FO₃, belongs to the family of fluorinated benzoic acids.[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, an acetyl group, and a fluorine atom. These functional groups dictate its chemical reactivity and physicochemical properties.

The presence of the fluorine atom can significantly influence a compound's acidity, metabolic stability, and binding properties, which is a crucial consideration in the design of new bioactive compounds.[2] The carboxylic acid and acetyl groups are electron-withdrawing, which activates the aromatic ring towards nucleophilic attack.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1334325-35-7 | [2][3] |

| Molecular Formula | C₉H₇FO₃ | [1][3] |

| Molecular Weight | 182.15 g/mol | [3] |

| Appearance | White to yellow powder | - |

| pKa (Carboxyl) | ~2.8 | [1] |

| Topological Polar Surface Area | 54.37 Ų | [3] |

| LogP | 1.7265 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Note: Some physical properties like appearance are typical and may vary between suppliers.

Synthesis and Chemical Reactivity: A Chemist's Perspective

The synthesis of this compound typically relies on established organic chemistry transformations, often starting from commercially available fluorinated precursors.

Primary Synthetic Route: Friedel-Crafts Acylation

A common and direct method for synthesizing this compound is through the Friedel-Crafts acylation of a 4-fluorobenzoic acid derivative.[1][2] This electrophilic aromatic substitution introduces the acetyl group onto the benzene ring.

However, the direct acylation of 4-fluorobenzoic acid is challenging because the fluorine atom and the carboxylic acid group are deactivating towards electrophilic substitution.[2] To circumvent this, a multi-step strategy is often employed:

-

Protection of the Carboxylic Acid: The carboxylic acid group is typically protected, often as an ester (e.g., methyl ester), to reduce its deactivating effect.[1]

-

Friedel-Crafts Acylation: The protected 4-fluorobenzoate is then reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[1][2] The para-fluorine substituent directs the incoming acetyl group primarily to the ortho position.[2]

-

Deprotection: The ester is hydrolyzed back to the carboxylic acid to yield the final product.[1]

Caption: Potential mechanism of action for a hypothetical kinase inhibitor derived from the core scaffold.

Experimental Protocol: Investigating Kinase Inhibitory Activity

To validate the hypothesis that a derivative of this compound can act as a kinase inhibitor, the following experimental workflow could be employed:

-

Synthesis of Derivatives: Synthesize a focused library of compounds by modifying the carboxylic acid and acetyl groups of the parent scaffold to introduce various heterocyclic and substituted phenyl moieties.

-

In Vitro Kinase Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of relevant kinases (e.g., EGFR, VEGFR, Src).

-

Methodology: Utilize a fluorescence-based assay (e.g., Z'-LYTE™) or a radiometric assay ([γ-³²P]ATP).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP.

-

Add the test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Cell-Based Assays:

-

Objective: To assess the ability of potent inhibitors from the in vitro assay to inhibit kinase signaling in a cellular context.

-

Methodology: Use a Western blot to measure the phosphorylation of downstream substrates.

-

Procedure:

-

Culture a relevant cancer cell line (e.g., A549 for EGFR).

-

Treat the cells with varying concentrations of the test compound for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated form of the downstream substrate (e.g., p-ERK) and the total protein as a loading control.

-

Visualize the bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

-

Conclusion

This compound is a quintessential example of a molecular building block that, while not biologically active in its own right, provides a powerful platform for the generation of novel and complex chemical entities. Its value to researchers, scientists, and drug development professionals lies in its predictable reactivity and the strategic positioning of its functional groups. Understanding the chemical logic of this scaffold allows for the rational design of derivatives with the potential to modulate a wide range of biological targets. Future research focused on the synthesis and biological evaluation of compound libraries derived from this compound holds promise for the discovery of next-generation therapeutic agents.

References

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (2020). Retrieved January 20, 2026, from [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (2020). Retrieved January 20, 2026, from [Link]

-

p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. (2025). Retrieved January 20, 2026, from [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

-

Clinical Trials, Science & Innovation | Arrowhead Pharmaceuticals. (n.d.). Retrieved January 20, 2026, from [Link]

-

4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Data of 4-Acetyl-2-fluorobenzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 4-Acetyl-2-fluorobenzoic acid, a key building block in pharmaceutical and materials science research. The structural elucidation of this molecule is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Herein, we present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols.

Molecular Structure and Spectroscopic Rationale

Understanding the molecular architecture of this compound is fundamental to interpreting its spectroscopic signatures. The molecule features a benzene ring substituted with three distinct functional groups: a carboxylic acid, an acetyl group, and a fluorine atom. This arrangement dictates the electronic environment of each atom, giving rise to characteristic signals in various spectroscopic techniques.

The strategic placement of the fluorine atom ortho to the carboxylic acid and meta to the acetyl group introduces significant electronic and steric effects, which are crucial for predicting and assigning spectroscopic features. The electron-withdrawing nature of the fluorine, carboxylic acid, and acetyl groups de-shields the aromatic protons and carbons, while the fluorine atom's spin of 1/2 leads to characteristic couplings in both ¹H and ¹³C NMR spectra.

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 167 | Moderate | [M - CH₃]⁺ |

| 139 | High | [M - COOH]⁺ |

| 123 | Moderate | [M - COCH₃]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

Predicted data based on analogous compounds.

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 182, corresponding to the molecular weight of this compound.

-

Fragmentation: Common fragmentation pathways include the loss of a methyl group from the acetyl moiety (m/z 167), loss of the carboxylic acid group (m/z 139), and loss of the acetyl group (m/z 123). The peak at m/z 95 likely corresponds to the fluorophenyl cation.

Experimental Protocol for MS Data Acquisition

Caption: General workflow for acquiring and analyzing mass spectrometry data.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The unique interplay of the substituent groups gives rise to a distinct and interpretable set of spectral data. The protocols outlined in this guide represent best practices in the field, ensuring the generation of reliable and reproducible results for researchers and scientists in drug development and related industries.

References

- Vertex AI Search. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- ChemicalBook. (n.d.). 2-Chloro-4-fluorobenzoic acid(2252-51-9) 1H NMR spectrum.

- ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.

- ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.

- ChemicalBook. (n.d.). 2-Amino-4-fluorobenzoic acid(446-32-2) 1H NMR spectrum.

- ResearchGate. (n.d.). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.

- NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-.

- PMC - NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives.

- UCL Discovery - University College London. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- ChemicalBook. (n.d.). 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum.

- ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- (n.d.). Fluorine NMR.

- (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics.

- ResearchGate. (n.d.). An Overview of Fluorine NMR.

- PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid.

- MassBank. (2017). Benzoic acids and derivatives.

- SpectraBase. (n.d.). 4-Fluorobenzoic acid, 2-butyl ester - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow....

- NIST WebBook. (n.d.). 4-Aminobenzoic acid.

- ChemicalBook. (n.d.). 4-acetamidobenzoic acid(556-08-1) 13C NMR spectrum.

- AOBChem USA. (n.d.). 2-acetyl-4-fluorobenzoic acid.

- PubChem. (n.d.). 2-Fluorobenzoic acid.

- PubChem. (n.d.). 4-Fluorobenzoic Acid.

A Comprehensive Technical Guide to the Solubility Profile of 4-Acetyl-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides an in-depth technical overview of the solubility profile of 4-Acetyl-2-fluorobenzoic acid (CAS 1029714-95-1), a compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with actionable experimental protocols. It delves into the physicochemical properties of the molecule, the profound influence of pH on its aqueous solubility, and detailed methodologies for both thermodynamic and kinetic solubility determination. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a self-validating resource for researchers navigating the challenges of preclinical drug development.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its physicochemical properties dictate its ultimate success or failure. Among these, aqueous solubility is a paramount parameter. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and challenges in formulation development. This compound, a substituted aromatic carboxylic acid, presents a solubility profile that is intricately linked to its molecular structure and the surrounding chemical environment. Understanding and accurately characterizing this profile is not merely a data collection exercise; it is a foundational step in de-risking a potential therapeutic agent and enabling rational drug design and formulation. This guide provides the scientific framework and practical methodologies to achieve this critical objective.

Physicochemical Properties of this compound

A thorough understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

| Property | Value/Prediction | Source/Method |

| Chemical Structure |  | - |

| CAS Number | 1029714-95-1 | [1] |

| Molecular Formula | C₉H₇FO₃ | [1] |

| Molecular Weight | 182.15 g/mol | [1] |

| Predicted pKa | ~3.0 - 3.5 | In-silico prediction & analog analysis |

| Predicted LogP | 1.7265 | [1] |

Expert Analysis of Physicochemical Properties:

The structure of this compound features a carboxylic acid group, which is the primary determinant of its acidic nature and pH-dependent solubility. The presence of a fluorine atom ortho to the carboxylic acid is expected to have a significant impact on its acidity. Electron-withdrawing groups, such as fluorine, in close proximity to the carboxyl group tend to increase acidity (lower the pKa) through an inductive effect. For comparison, the experimental pKa of the parent 2-fluorobenzoic acid is approximately 3.27.[2][3] Conversely, the acetyl group at the para-position is also electron-withdrawing, and the experimental pKa of 4-acetylbenzoic acid is around 3.70.[4][5] Based on the combined influence of these substituents, the pKa of this compound is predicted to be in the range of 3.0 to 3.5. An accurate pKa value is crucial as it dictates the pH at which the compound transitions between its less soluble neutral form and its more soluble ionized (carboxylate) form.

The predicted octanol-water partition coefficient (LogP) of 1.7265 suggests that the neutral form of the molecule has moderate lipophilicity. This property is a key factor in balancing solubility and membrane permeability, two critical aspects of drug absorption.

The Impact of pH on Aqueous Solubility: A Theoretical Framework

For an ionizable compound like this compound, aqueous solubility is not a single value but rather a profile that changes with pH. The relationship between pH, pKa, and the solubility of an acidic compound is described by the Henderson-Hasselbalch equation.[6][7][8]

Stotal = S0 (1 + 10(pH - pKa))

Where:

-

Stotal is the total solubility at a given pH.

-

S0 is the intrinsic solubility of the neutral (un-ionized) form of the acid.

-

pH is the pH of the solution.

-

pKa is the acid dissociation constant of the compound.

This equation illustrates that as the pH of the solution increases above the pKa, the proportion of the more soluble ionized form increases, leading to a logarithmic increase in total solubility.

Caption: Relationship between pH, pKa, and the ionization state of this compound.

Experimental Determination of Solubility: Protocols and Best Practices

To obtain reliable solubility data, it is essential to employ well-defined experimental protocols. Two common types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[9]

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the true equilibrium solubility of a compound, measured when a saturated solution is in equilibrium with its solid phase. This is a critical parameter for formulation development.

Principle: An excess of the solid compound is equilibrated with the solvent of interest over a sufficient period to reach a saturated solution. The concentration of the dissolved compound in the supernatant is then quantified.

Detailed Protocol:

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to determine the pH-solubility profile.

-

Compound Dispensing: Accurately weigh an excess amount of solid this compound into individual vials for each buffer and solvent to be tested.

-

Equilibration: Add a precise volume of the desired solvent or buffer to each vial. Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility in each solvent or buffer.

Caption: Step-by-step workflow for the thermodynamic solubility assay.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method commonly used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][10] It provides a rapid indication of a compound's propensity to precipitate from a supersaturated solution.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or UV absorbance after filtration.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4) into the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with gentle shaking.

-

Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a blank indicates the formation of a precipitate.

-

Detection (UV Absorbance after Filtration): Alternatively, filter the contents of the wells through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a calibration curve prepared in an aqueous/DMSO mixture to determine the concentration of the dissolved compound.[7]

Caption: Workflow for the high-throughput kinetic solubility assay.

Factors Influencing the Solubility of this compound

Several factors beyond pH can significantly influence the measured solubility of this compound.

-

Temperature: The solubility of most solid compounds, including this compound, generally increases with temperature. This is an important consideration for both experimental conditions and potential formulation strategies.

-

Co-solvents and Excipients: The addition of organic co-solvents (e.g., ethanol, propylene glycol) or formulation excipients can substantially increase the solubility of poorly soluble compounds. The selection of appropriate co-solvents is a key aspect of formulation development.

-

Ionic Strength: The presence of salts in the solution can affect solubility. While the common ion effect can decrease the solubility of salts of the compound, the overall effect of ionic strength on the solubility of the neutral form is generally less pronounced but should be considered.

-

Solid-State Properties: The crystalline form (polymorphism) of the solid material can impact its thermodynamic solubility. The amorphous form is typically more soluble than a stable crystalline form.

Conclusion and Future Directions

The solubility profile of this compound is a multifaceted property governed by its acidic nature, the electronic effects of its substituents, and the composition of the solvent system. This guide has provided a comprehensive framework for understanding and experimentally determining its solubility. A predicted pKa in the range of 3.0-3.5 suggests that its aqueous solubility will be highly dependent on pH, with significantly greater solubility in neutral to basic conditions. For drug development professionals, a thorough characterization of both the thermodynamic and kinetic solubility across a range of physiologically relevant pH values is an indispensable step. The detailed protocols provided herein offer a robust starting point for these investigations. Future work should focus on obtaining precise experimental data for the pKa and the pH-solubility profile to validate the theoretical predictions and to guide the rational design of formulations for this promising compound.

References

-

Avdeef, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved January 19, 2026, from [Link]

-

Butcher, G., Comer, J., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 395(1-2), 131-140. [Link]

-

Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). In Open Education Alberta. Retrieved January 19, 2026, from [Link]

-

MOLBASE. (n.d.). This compound|1029714-95-1. Retrieved January 19, 2026, from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Acetylbenzoic Acid. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved January 19, 2026, from [Link]

-

Quora. (2016, August 23). How do you determine the benzoic acid solubility in water?. Retrieved January 19, 2026, from [Link]

-

Filo. (2025, January 27). 2 Fluorobenzoic acid has a pKa of 3.27.... Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved January 19, 2026, from [Link]

Sources

- 1. quora.com [quora.com]

- 2. 2 Fluorobenzoic acid has a pKa of 3.27. p Cresol has a pKa of 10.26. 3 Fl.. [askfilo.com]

- 3. 2-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. 4-Acetylbenzoic Acid | C9H8O3 | CID 11470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 9. View of Application of the Henderson-Hasselbalch Equation to Solubility Determination [pub.iapchem.org]

- 10. researchgate.net [researchgate.net]

crystal structure of 4-Acetyl-2-fluorobenzoic acid

An In-Depth Technical Guide on the Crystal Structure of 2-Amino-4-fluorobenzoic acid

Introduction

2-Amino-4-fluorobenzoic acid is a halogenated derivative of anthranilic acid, a molecule of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. These modifications can, in turn, influence its biological activity and crystal packing. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for drug development, as it governs crucial properties such as solubility, dissolution rate, and bioavailability. This guide provides a comprehensive analysis of the crystal structure of 2-amino-4-fluorobenzoic acid, elucidated through single-crystal X-ray diffraction, offering insights into its molecular geometry and intermolecular interactions.

Experimental Methodology

The determination of the crystal structure of 2-amino-4-fluorobenzoic acid was achieved through single-crystal X-ray diffraction. The experimental workflow, from crystal growth to structure refinement, is a meticulous process designed to yield a precise and reliable model of the molecular arrangement in the solid state.

Crystallization

Single crystals of 2-amino-4-fluorobenzoic acid suitable for X-ray diffraction were grown from an ethanol solution by slow evaporation at room temperature. The choice of solvent and crystallization technique is critical; slow evaporation allows for the ordered growth of a single crystal lattice, minimizing defects.

Data Collection

A suitable single crystal was mounted on a Bruker APEX-II CCD diffractometer. The data was collected using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at a temperature of 296 K. The use of low temperature can reduce thermal motion of the atoms, leading to a more precise determination of their positions.

Structure Solution and Refinement

The collected diffraction data was processed using the SAINT software package. The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Crystal Structure Analysis

The crystal structure of 2-amino-4-fluorobenzoic acid reveals a planar molecular conformation, with the carboxylic acid group and the amino group being nearly coplanar with the benzene ring. This planarity is a common feature in benzoic acid derivatives and is influenced by the electronic effects of the substituents.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₇H₆FNO₂ |

| Formula Weight | 155.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.375(3) |

| b (Å) | 3.7912(8) |

| c (Å) | 14.289(3) |

| β (°) | 104.28(3) |

| V (ų) | 649.3(3) |

| Z | 4 |

| ρcalc (g/cm³) | 1.587 |

Molecular Geometry

The molecular structure of 2-amino-4-fluorobenzoic acid is characterized by standard bond lengths and angles. The C-F bond distance is in the typical range for aromatic fluorides. The carboxylic acid group exhibits delocalization, with the two C-O bond lengths being intermediate between a single and a double bond.

Intermolecular Interactions and Crystal Packing

The crystal packing of 2-amino-4-fluorobenzoic acid is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups form classic centrosymmetric dimers via O-H···O hydrogen bonds. Additionally, the amino group acts as a hydrogen bond donor, forming N-H···O interactions with the carbonyl oxygen of an adjacent molecule. These hydrogen bonds, along with weaker C-H···F interactions, create a robust three-dimensional supramolecular architecture. This intricate network of non-covalent interactions is a key determinant of the crystal's stability and physical properties.

Conclusion

The single-crystal X-ray diffraction study of 2-amino-4-fluorobenzoic acid provides a detailed understanding of its solid-state structure. The molecule adopts a planar conformation and packs in the crystal lattice through a combination of strong O-H···O and N-H···O hydrogen bonds, as well as weaker C-H···F interactions. This detailed structural information is invaluable for understanding the structure-property relationships of this compound and can aid in the rational design of new materials and pharmaceutical agents with tailored properties.

References

An In-Depth Technical Guide to 4-Acetyl-2-fluorobenzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target. 4-Acetyl-2-fluorobenzoic acid (CAS 1029714-95-1) is a bifunctional building block that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a carboxylic acid, a ketone, and a fluorine atom on a benzene ring, offers multiple points for chemical modification, making it a versatile precursor for a new generation of targeted therapeutics. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications, with a focus on its role in the development of kinase and PARP inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value |

| CAS Number | 1029714-95-1 |

| Molecular Formula | C₉H₇FO₃ |

| Molecular Weight | 182.15 g/mol |

| Appearance | Off-white to white solid |

| Predicted Boiling Point | ~330-350 °C |

| Predicted Melting Point | ~160-170 °C |

| Predicted Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water. |

| Predicted pKa | ~3.5-4.0 |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is sparse, a robust and scalable synthetic route can be devised based on established principles of organic chemistry, primarily through a Friedel-Crafts acylation reaction.

Proposed Synthetic Route: Friedel-Crafts Acylation of 3-Fluorobenzoic Acid

A plausible and efficient method for the synthesis of this compound involves the direct Friedel-Crafts acylation of 3-fluorobenzoic acid. The fluorine atom at the 3-position is an ortho-, para- director, while the carboxylic acid is a meta- director. The regioselectivity of the acylation will be influenced by the interplay of these directing effects. The acetyl group is expected to add to the 4-position, which is para to the fluorine and meta to the carboxylic acid, making it the sterically and electronically favored product.

Caption: Proposed synthetic pathway for this compound via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-fluorobenzoic acid (1 eq.) and a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 2.5 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq.) dropwise to the reaction mixture over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral features based on data from analogous compounds.

| Technique | Predicted Key Features |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet around 12-13 ppm. - Aromatic Protons: Three protons in the aromatic region (7.5-8.5 ppm), exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. A doublet of doublets for the proton ortho to the fluorine, a doublet for the proton ortho to the acetyl group, and a triplet for the remaining proton. - Acetyl Protons (-COCH₃): A sharp singlet around 2.6 ppm. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region; the carboxylic acid carbon (~165-170 ppm) and the ketone carbon (~195-200 ppm). - Aromatic Carbons: Six signals in the aromatic region (115-165 ppm), with the carbon attached to the fluorine exhibiting a large C-F coupling constant. |

| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): A broad absorption band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1720 cm⁻¹. - C=O Stretch (Ketone): A strong absorption band around 1680-1690 cm⁻¹. - C-F Stretch: A strong absorption band in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A clear molecular ion peak at m/z = 182.04. - Key Fragmentation Peaks: Fragments corresponding to the loss of -OH (m/z = 165), -COOH (m/z = 137), and -COCH₃ (m/z = 139). |

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three functional groups, providing a versatile platform for the synthesis of more complex molecules.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid Group: This group can readily undergo esterification and amidation reactions, allowing for the introduction of diverse side chains and the linkage to other molecular fragments.

-

Acetyl Group: The ketone functionality can be reduced to a secondary alcohol, which can serve as a handle for further transformations. It can also participate in condensation reactions.

-

Aromatic Ring: The fluorinated benzene ring can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, by first converting the carboxylic acid to a more suitable functional group or by utilizing advanced C-H activation methodologies.

Applications in Drug Discovery: A Focus on Kinase and PARP Inhibitors

The structural motifs present in this compound are highly relevant to the development of targeted cancer therapies, particularly kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors.

Role in PARP Inhibitor Synthesis

Many PARP inhibitors, such as Olaparib and Rucaparib, feature a phthalazinone or a related heterocyclic core, often with a substituted benzoyl group. The 4-acetyl-2-fluorobenzoyl moiety can serve as a key precursor to these structures. For instance, the carboxylic acid can be converted to an amide, and the acetyl group can be used to construct the heterocyclic core through condensation with a hydrazine derivative. The fluorine atom can enhance binding to the target enzyme and improve pharmacokinetic properties.

Caption: Hypothetical workflow for the use of this compound in PARP inhibitor synthesis.

Application in Kinase Inhibitor Development

Kinase inhibitors often contain a "hinge-binding" motif, which is typically a heterocyclic system that forms hydrogen bonds with the kinase hinge region. The this compound scaffold can be elaborated to form various heterocyclic systems, such as quinazolines or pyridopyrimidines, that are known to be effective hinge binders. The fluorinated phenyl ring can occupy the hydrophobic pocket adjacent to the ATP binding site, with the fluorine atom potentially forming favorable interactions.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on the safety data for structurally related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water.

Conclusion

This compound is a highly valuable and versatile building block for medicinal and organic chemists. Its unique combination of functional groups, coupled with the strategic placement of a fluorine atom, makes it an ideal starting material for the synthesis of a wide range of complex molecules, particularly in the realm of targeted cancer therapies. While detailed literature on this specific compound is not abundant, its synthesis and reactivity can be reliably predicted based on established chemical principles. As the demand for novel and effective therapeutics continues to grow, the importance of such strategically functionalized building blocks will undoubtedly increase.

References

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

- Synthesis of 4-acetylbenzoic acid.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 176-191. [Link]

-

An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14830. [Link]

-

4-Fluorobenzoic acid. Wikipedia. [Link]

-

4-Bromo-2-fluorobenzoic acid safety data. PubChem. [Link]

-

Spectral data for benzoic acid derivatives. Supporting Information, The Royal Society of Chemistry. [Link]

Introduction: The Strategic Importance of the 4-Acetyl-2-fluorobenzoic Acid Scaffold

An In-depth Technical Guide to the Biological Activity of 4-Acetyl-2-fluorobenzoic Acid Derivatives

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to successful drug discovery. The this compound core is a prime example of a versatile building block, engineered with functionalities that offer a powerful toolkit for the synthetic chemist.[1] Its structure is not a random assortment of chemical groups; rather, it is a carefully orchestrated arrangement where each component plays a critical role.

The strategic incorporation of a fluorine atom is a well-established tactic in drug design to enhance pharmacological properties.[2][3] Fluorine's high electronegativity and small size can significantly improve a compound's metabolic stability, binding affinity to biological targets, and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

This is complemented by two electron-withdrawing groups: the carboxylic acid at position 1 and the acetyl group at position 4. These groups activate the aromatic ring, making it susceptible to nucleophilic aromatic substitution, while also providing reactive handles for extensive chemical modification.[1] The carboxylic acid can be readily converted into esters or amides, and the acetyl group's carbonyl can undergo reduction or condensation reactions.[1] This inherent reactivity allows for the creation of vast libraries of derivative compounds, each with the potential for novel biological activity. This guide provides a comprehensive exploration of the synthesis, known biological activities, and therapeutic potential of derivatives stemming from this promising scaffold.

Section 1: Synthetic Versatility and Derivative Generation

The therapeutic potential of any chemical scaffold is unlocked through its synthetic accessibility and the diversity of the derivatives it can generate. The this compound core is typically built using multi-step pathways, often beginning with fluorinated precursors. A common strategy involves the Friedel-Crafts acylation of a 4-fluorobenzoic acid precursor, where the carboxylic acid group is first protected (e.g., as an ester) to prevent deactivation of the aromatic ring towards electrophilic substitution.[1]

Once the core is synthesized, its functional groups serve as launchpads for diversification. A particularly fruitful pathway in generating bioactive derivatives involves the transformation of the carboxylic acid into a hydrazide, which then acts as a key intermediate for producing Schiff bases (hydrazones) and heterocyclic compounds like 1,3,4-oxadiazolines.[4][5][6] This workflow is a testament to the scaffold's utility, enabling the exploration of chemical space to identify potent therapeutic agents.

Section 2: Antimicrobial Activity

One of the most extensively documented biological activities for derivatives of the related 4-fluorobenzoic acid scaffold is in the antimicrobial realm.[5] The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and this chemical class has shown considerable promise.

Hydrazone and Oxadiazoline Derivatives

Research has demonstrated that converting 4-fluorobenzoic acid hydrazide into a series of hydrazones (Schiff bases) and 1,3,4-oxadiazolines yields compounds with potent antibacterial and antifungal properties.[4][7] The hydrazone motif is a known pharmacophore that can chelate metal ions crucial for the function of microbial enzymes, providing a mechanistic basis for its activity.

Several studies have screened these derivatives against a panel of clinically relevant microbes. For instance, 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide demonstrated activity against Staphylococcus aureus that was comparable to the cephalosporin antibiotic ceftriaxone.[4][7] Other derivatives showed promising activity against both Gram-positive and Gram-negative bacteria as well as the fungus Candida albicans.[4][8]

Table 1: Representative Antimicrobial Activity of 4-Fluorobenzoic Acid Hydrazide Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| 1a * | S. aureus | 3.12 | Ceftriaxone | 3.12 | [4][7] |

| 1c * | S. aureus | 6.25 | Ceftriaxone | 3.12 | [4][7] |

| 1d * | S. aureus | 6.25 | Ceftriaxone | 3.12 | [4][7] |

| 2a * | S. aureus | 6.25 | Ceftriaxone | 3.12 | [4][7] |

| 25 † | B. subtilis ATCC 6633 | 7.81 | - | - | [4] |

| 25 † | S. aureus ATCC 6538 | 7.81 | - | - | [4] |

| 25 † | S. aureus MRSA | 15.62 | - | - | [4] |

*Compound structures detailed in source. MIC values are indicative of potent activity. †Compound 25 is a 1,3,4-oxadiazoline with a 5-nitrofuran substituent.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, a fundamental assay in antimicrobial drug discovery.

Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a specific microorganism.

Materials:

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Negative control (DMSO).

-

Spectrophotometer or plate reader.

Methodology:

-

Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well plate. A typical concentration range might be 256 µg/mL to 0.5 µg/mL.

-

Controls: Include a positive control (antibiotic with known MIC), a negative control (medium with DMSO, no compound), and a sterility control (medium only).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

-

Validation: The test is valid if the positive control antibiotic shows an MIC within its expected range and the negative/sterility controls show appropriate growth/no growth.

Section 3: Anticancer Potential

While primary research on the direct anticancer activity of this compound itself is not yet prevalent in public literature, the broader class of fluorobenzoic acid derivatives has been explored for oncological applications.[9] The scaffold presents a promising starting point for designing novel cytotoxic agents. Studies on related benzoic acid derivatives have identified compounds that induce apoptosis and inhibit key enzymes like tyrosine kinases in cancer cell lines.[10]

For instance, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids have shown potent activity against the MCF-7 human breast cancer cell line.[10] Given the established role of the fluorobenzoic acid scaffold, it is a scientifically sound hypothesis that derivatives of this compound could be engineered to target critical cancer signaling pathways.

Experimental Protocol: MTT Assay for Cell Viability

Objective: To assess the cytotoxic effect of test compounds on cancer cell lines by measuring metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Sterile 96-well cell culture plates.

-

Positive control (e.g., Doxorubicin).

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control wells (DMSO at the highest concentration used).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Section 4: Enzyme Inhibition

The functional group diversity of the this compound scaffold makes it an ideal platform for designing specific enzyme inhibitors for various diseases.

-

Antidiabetic Agents: Acyl hydrazone derivatives of 4-fluorobenzoic acid have been investigated as dual inhibitors of α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism.[6] Potent compounds were identified with IC₅₀ values that surpassed the standard drug, acarbose, highlighting their potential in managing type 2 diabetes.[6]

-

Neurodegenerative Disease Targets: Benzoic acid derivatives have also been designed as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), both of which are implicated in the pathology of Alzheimer's disease. Several novel derivatives showed potent, low nanomolar inhibition against these targets.

Table 2: Enzyme Inhibitory Activity of Benzoic Acid Derivatives | Compound Class | Target Enzyme | Key Finding (Ki or IC₅₀) | Therapeutic Area | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Acyl Hydrazones | α-Amylase & α-Glucosidase | IC₅₀ values from 4.91 µM to 14.21 µM | Diabetes |[6] | | Tetrahydroisoquinolynyl-benzoic acids | Acetylcholinesterase (AChE) | Ki = 13.62 ± 0.21 nM (Compound 6f) | Alzheimer's | | | Tetrahydroisoquinolynyl-benzoic acids | Carbonic Anhydrase I (hCA I) | Ki = 33.00 ± 0.29 nM (Compound 6c) | Alzheimer's | | | Tetrahydroisoquinolynyl-benzoic acids | Carbonic Anhydrase II (hCA II) | Ki = 18.78 ± 0.09 nM (Compound 6e) | Alzheimer's | |

Section 5: Other Biological Activities

Beyond the major areas of antimicrobial, anticancer, and enzyme inhibitory action, derivatives of this scaffold have shown potential in other therapeutic domains.

-

Antioxidant Activity: Schiff base and 1,3,4-oxadiazole derivatives of 4-fluorobenzoic acid have demonstrated significant free radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays.[6] One Schiff base derivative showed an IC₅₀ value comparable to that of Vitamin C, indicating potent antioxidant potential.[6]

-

Anti-inflammatory Potential: While less explored for this specific scaffold, related anthranilic acid (2-aminobenzoic acid) derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[11] This precedent suggests that derivatives of this compound could be rationally designed and screened for anti-inflammatory properties, potentially targeting enzymes like cyclooxygenases (COX-1/COX-2).

Conclusion and Future Outlook

The this compound scaffold is a synthetically versatile and highly promising platform for modern drug discovery. While much of the existing biological data comes from derivatives of the closely related 4-fluorobenzoic acid, the evidence strongly supports the potential of this specific core. The strategic placement of the acetyl, fluoro, and carboxylic acid groups provides a rich chemical canvas for creating diverse molecular architectures.

The most compelling evidence lies in the development of potent antimicrobial agents, particularly hydrazone and oxadiazole derivatives.[4][7] Furthermore, the demonstrated success of related benzoic acid compounds as anticancer agents and specific enzyme inhibitors provides a strong rationale for exploring this compound derivatives in these areas.[10]

Future research should focus on synthesizing and screening novel libraries of derivatives based on this core against a wide range of biological targets. Mechanistic studies to elucidate the specific molecular interactions and signaling pathways affected by the most potent compounds will be crucial for their advancement as clinical candidates. For researchers and drug development professionals, the this compound scaffold represents not just a single compound, but a gateway to a new generation of targeted therapeutics.

References

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

-

ResearchGate. (2022). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12). Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

PubMed. (n.d.). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

PubMed. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Arch Pharm (Weinheim), 354(1), e2000282. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Molecules, 24(21), 3876. Retrieved from [Link]

-

MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]

Sources

- 1. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. preprints.org [preprints.org]

- 11. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 4-Acetyl-2-fluorobenzoic Acid

Foreword: From a Building Block to a Bioactive Candidate

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as privileged structures, serving as foundational blueprints for the synthesis of novel therapeutic agents. 4-Acetyl-2-fluorobenzoic acid, a fluorinated aromatic building block, is one such molecule. Its unique structural amalgamation—a carboxylic acid, a ketone, and a fluorine atom on a benzene ring—offers a tantalizing platform for chemical modification. While its primary role to date has been as a synthetic intermediate, its inherent chemical features suggest a latent potential for biological activity. This guide is predicated on the hypothesis that this compound is not merely a passive scaffold but may possess intrinsic bioactivity. We will embark on a structured exploration of its potential therapeutic targets, moving from rational, evidence-based hypothesis generation to a comprehensive, actionable framework for experimental validation. This document is designed for researchers, scientists, and drug development professionals, providing a technical roadmap for unlocking the therapeutic promise of this intriguing molecule.

Rationale for Target Exploration: An Analysis of Structural Analogs